molecular formula C11H12N4O3 B2745416 5-cyclopropyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide CAS No. 1235066-50-8

5-cyclopropyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2745416
CAS RN: 1235066-50-8
M. Wt: 248.242
InChI Key: HIQPPRRKPILJIR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a 1,2,4-oxadiazole ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . It possesses hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Solid-Phase Synthesis and Diheterocyclic Compounds

Isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds have been prepared through solid-phase synthesis techniques. These compounds are synthesized through a series of reactions including deprotonation, acylation, nitrile oxide 1,3-dipolar cycloaddition, ester saponification, and condensation processes. This methodology demonstrates the versatility of isoxazole and oxadiazole rings in constructing complex molecular architectures, potentially applicable in drug discovery and material science (Quan & Kurth, 2004).

Synthesis and Antitumor Activity

Research on the synthesis and chemistry of compounds containing the imidazotetrazine ring, which is related to the chemistry of oxadiazoles, has led to the development of novel broad-spectrum antitumor agents. These compounds demonstrate the potential therapeutic applications of complex molecules incorporating oxadiazole structures, highlighting their relevance in developing new cancer treatments (Stevens et al., 1984).

Synthesis and Biological Activity Prediction

The synthesis of novel bicyclic systems incorporating the 1,2,4-oxadiazol-5-yl moiety through one-pot condensation processes has been explored. The structural confirmation and biological activity predictions for these compounds indicate their potential utility in pharmaceutical applications. These findings underscore the importance of oxadiazole derivatives in medicinal chemistry, especially in designing compounds with predicted biological activities (Kharchenko, Detistov, & Orlov, 2008).

Insecticidal Activities

Research into novel oxadiazole derivatives has also extended into agrochemical applications, where certain compounds exhibit significant insecticidal activities. This suggests the potential of isoxazole and oxadiazole rings in developing new pesticides, further diversifying their applications in scientific research (Shi et al., 2000).

Anticonvulsant Activity and Toxicity Studies

Studies on enaminones and their analogs, including those with isoxazole-3-carboxamide moieties, have provided insights into their anticonvulsant activities and toxicity. This research contributes to understanding the pharmacological profiles of such compounds, which could be crucial in developing new therapeutic agents for neurological disorders (Jackson et al., 2012).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

properties

IUPAC Name

5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-6-13-10(18-14-6)5-12-11(16)8-4-9(17-15-8)7-2-3-7/h4,7H,2-3,5H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQPPRRKPILJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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